

Amifampridine Phosphate: Application Notes and Protocols for Preclinical Rodent Studies

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Compound of Interest

Compound Name: Amifampridine Phosphate

Cat. No.: B1664868

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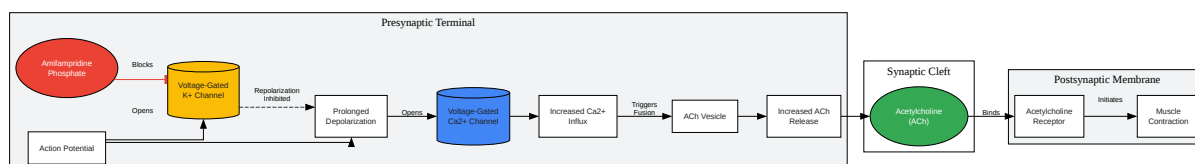
For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifampridine Phosphate, a phosphate salt of 3,4-diaminopyridine (3,4-DAP), is a potent blocker of voltage-gated potassium channels. Its therapeutic application in preclinical and clinical settings primarily revolves around its ability to enhance cholinergic neurotransmission. These application notes provide a comprehensive overview of the administration protocols for **Amifampridine Phosphate** in preclinical rodent studies, including detailed methodologies, quantitative data from various study types, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

Amifampridine Phosphate's primary mechanism of action is the blockade of presynaptic potassium channels.^{[1][2]} This action prolongs the depolarization of the presynaptic nerve terminal, which in turn increases the influx of calcium ions through voltage-gated calcium channels. The elevated intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, leading to an increased concentration of acetylcholine in the synaptic cleft.^[2] This ultimately improves neuromuscular transmission.^{[1][2]}



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Figure 1: Signaling pathway of **Amifampridine Phosphate**.

Data Presentation

The following tables summarize quantitative data from preclinical rodent studies involving **Amifampridine Phosphate**.

Table 1: Acute Toxicity Data in Rodents

Species	Route of Administration	Parameter	Value (mg/kg)
Rat	Oral	LD50	>25
Mouse	Oral	LD50	100
Rat	Intravenous (IV)	LD50	25
Mouse	Intravenous (IV)	LD50	25

Table 2: Dosages Used in Repeat-Dose Oral Gavage Safety Studies in Rats

Study Duration	Dosing Regimen	Dose Levels (mg/kg/day)
14-Day	Three times daily (TID)	0.75, 24
4-Week	Three times daily (TID)	1.9, 5.7, 7.5
4-Week (+2-week recovery)	Three times daily (TID)	1, 2.5, 6.25
9-Month (+4-week recovery)	Three times daily (TID)	1, 1.9, 3.8
7-Day	Three times daily (TID)	1, 10, 30, 60
21-Day	Three times daily (TID)	75, 150, 300
13-Week (+4-week recovery)	Three times daily (TID)	7.5, 22.5, 75
26-Week (+4-week recovery)	Three times daily (TID)	7.5, 22.5, 75

Table 3: Dosages Used in Reproductive and Carcinogenicity Studies

Study Type	Species	Route of Administration	Dose Levels (mg/kg/day)
Fertility and Early Embryonic Development	Rat	Oral	7.5, 22.5, 75
Embryo-fetal Development	Rabbit	Oral	9, 30, 57
Pre- and Postnatal Development	Rat	Oral	7.5, 22.5, 75
26-Week Carcinogenicity	Tg.rasH2 Mouse	Oral	Males: 2, 7, 21 Females: 3, 10, 30
104-Week Carcinogenicity	Rat	In diet (free base)	8, 25, 55

Table 4: Dosages Used in Preclinical Efficacy and Pharmacokinetic Studies

Study Type	Species	Route of Administration	Dose (mg/kg)
Botulism Efficacy	Mouse	Intraperitoneal (IP)	8 (hourly)
Botulism Efficacy	Rat	Continuous IV infusion	1.0 - 1.5 mg/kg/h
Pharmacokinetics	Rat	Oral	2
CNS Effects	Wistar Rat	Oral	5 - 40
Respiratory Function	Sprague-Dawley Rat	Oral	1 - 10

Experimental Protocols

Protocol 1: Oral Gavage Administration of Amifampridine Phosphate in Rats

This protocol is suitable for pharmacokinetic, pharmacodynamic, and safety studies.

1. Materials and Equipment:

- **Amifampridine Phosphate** powder
- Sterile saline (0.9% NaCl)
- Weighing scale (accurate to 0.1 mg)
- Vortex mixer
- Appropriate size gavage needles (e.g., 18-20 gauge, 1.5-2 inches long for adult rats)
- Syringes (1-3 mL)
- Animal scale

2. Formulation Preparation (Example for a 2 mg/mL solution):

- Calculate the required amount of **Amifampridine Phosphate** and sterile saline based on the number of animals and the desired dose volume (typically 1-2 mL/kg for rats).
- Weigh the **Amifampridine Phosphate** powder accurately.
- Add the powder to the sterile saline in a suitable container.
- Vortex the mixture until the powder is completely dissolved. **Amifampridine Phosphate** is freely soluble in water.[3]
- Visually inspect the solution for any particulate matter before administration.

3. Animal Handling and Dosing Procedure:

- Weigh each rat immediately before dosing to ensure accurate dose calculation.
- Gently restrain the rat.
- Measure the appropriate volume of the **Amifampridine Phosphate** solution into a syringe fitted with a gavage needle.
- Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.
- Observe the animal for a few minutes post-administration to ensure there are no signs of distress, such as labored breathing, which could indicate improper administration.

4. Post-Administration Monitoring:

- Observe animals for clinical signs of toxicity, such as tremors, convulsions, changes in locomotor activity, hypersalivation, and respiratory distress.[4]
- For pharmacokinetic studies, blood samples should be collected at predetermined time points.
- For efficacy studies, behavioral or physiological assessments should be performed at specified intervals.

Protocol 2: Efficacy Evaluation in a Mouse Model of Botulism

This protocol is adapted from studies evaluating the efficacy of 3,4-diaminopyridine in rodent models of botulism.[\[5\]](#)[\[6\]](#)

1. Animal Model:

- Species: Mouse (e.g., CD-1)
- Sex: Male or Female
- Weight: 20-25 g
- Induction of Botulism: Intraperitoneal (IP) injection of a lethal dose (e.g., 10, 20, or 40 LD₅₀) of Botulinum neurotoxin type A.[\[5\]](#)[\[6\]](#)

2. Drug Preparation and Administration:

- Formulation: Dissolve 3,4-diaminopyridine (the active moiety of **Amifampridine Phosphate**) in sterile saline to a final concentration for an 8 mg/kg dose in a 0.2 mL injection volume.[\[5\]](#)
- Route of Administration: Intraperitoneal (IP) injection.
- Dosing Schedule: Begin treatment 3 hours after toxin administration, when signs of botulism (e.g., ruffled fur, labored breathing) are apparent. Administer injections at hourly intervals.[\[5\]](#)

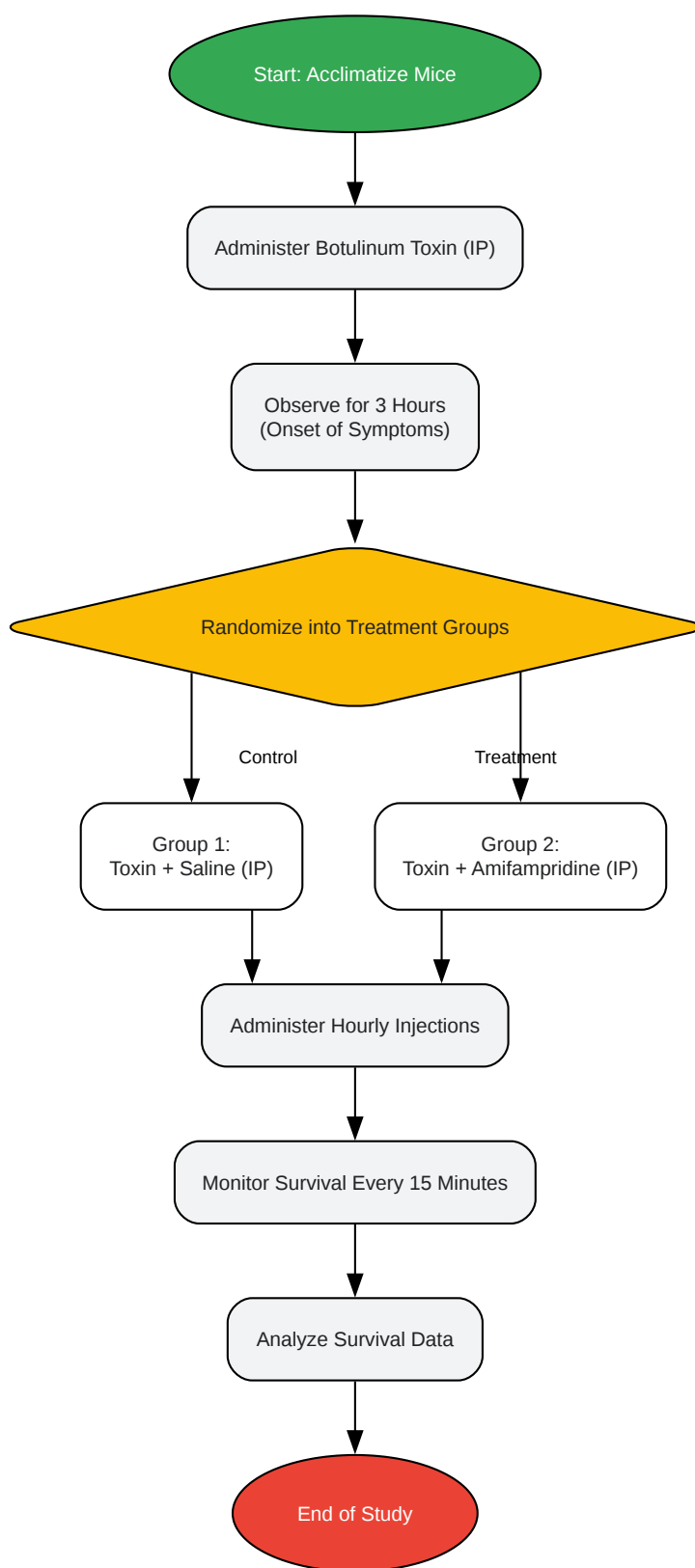
3. Experimental Groups:

- Group 1: Toxin + Saline (Vehicle control)
- Group 2: Toxin + **Amifampridine Phosphate**
- Group 3: Saline + **Amifampridine Phosphate** (Drug toxicity control)

4. Endpoint Assessment:

- Primary Endpoint: Survival time.

- Monitoring: Check animals for survival at 15-minute intervals.[\[5\]](#)
- Data Analysis: Compare the survival curves of the treated versus untreated groups using statistical methods such as the Mantel-Cox test.[\[5\]](#)



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Figure 2: Experimental workflow for a botulism efficacy study.

Conclusion

The provided application notes and protocols offer a detailed guide for the administration of **Amifampridine Phosphate** in preclinical rodent studies. The quantitative data and experimental methodologies are based on findings from various safety, toxicity, and efficacy studies. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal care and use.

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